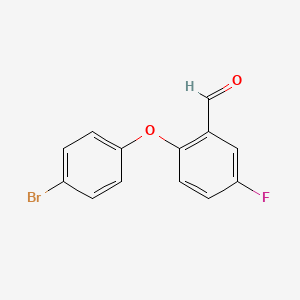

2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Descripción

BenchChem offers high-quality 2-(4-Bromophenoxy)-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABAQHLJAZHRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure analysis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde. As a key intermediate in the synthesis of complex organic molecules, unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent research and development. This document moves beyond rote procedural descriptions to offer a deeper, mechanistic understanding of the analytical choices and data interpretation, reflecting the best practices of a senior application scientist.

Introduction: The Imperative for Rigorous Structural Verification

2-(4-Bromophenoxy)-5-fluorobenzaldehyde is a diaryl ether, a structural motif present in numerous biologically active compounds and advanced materials.[1][2][3] Its architecture, featuring an aldehyde, a diaryl ether linkage, and halogen substituents, presents a unique analytical challenge and opportunity. The precise arrangement of these functional groups dictates the molecule's reactivity, physicochemical properties, and potential biological activity. Therefore, a robust analytical workflow is not merely a quality control measure but a foundational step in any research endeavor utilizing this compound.

This guide details an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer an irrefutable confirmation of the molecule's identity and purity.

Molecular Architecture and Predicted Spectroscopic Behavior

The foundational step in any analysis is understanding the target molecule's structure and predicting its spectroscopic signatures.

Caption: Key fragmentation pathways for 2-(4-Bromophenoxy)-5-fluorobenzaldehyde in EI-MS.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality spectra of solid or liquid samples, making it ideal for routine analysis.

Experimental Protocol: Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric interferences (CO₂, H₂O). [4]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum. [4]***

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2820, ~2720 | Weak | C-H Stretch | Aldehyde (Fermi resonance doublet) [4] |

| ~1700 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde [4] |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Ar-O-Ar Asymmetric Stretch | Diaryl Ether [1] |

| ~1200 | Strong | C-F Stretch | Aryl Fluoride |

| ~820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

| ~550 | Medium | C-Br Stretch | Aryl Bromide |

Integrated Analysis Workflow: From Sample to Structure

No single technique is sufficient for unambiguous structural determination. The true power of this analytical approach lies in the integration of complementary data streams.

Caption: Integrated workflow for the structural confirmation of the target molecule.

-

MS confirms the molecular formula (C₁₃H₈BrFO) through the molecular ion peak and the presence of bromine.

-

IR confirms the presence of key functional groups: an aldehyde, a diaryl ether, and an aryl fluoride.

-

NMR provides the definitive structural map, showing the precise connectivity of all atoms and confirming the substitution patterns on both aromatic rings.

When the data from all three techniques are consistent with the proposed structure and inconsistent with other potential isomers, the identity of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde can be considered unequivocally confirmed.

References

- Vertex AI Search. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Accessed February 24, 2026.

- Taylor & Francis Online. (2006, December 19). New Method for Detection of Aromatic Aldehydes. Accessed February 24, 2026.

- Analyst (RSC Publishing). Thermometric determination of aromatic aldehydes. Accessed February 24, 2026.

- University of Illinois. Colorimetric Recognition of Aldehydes and Ketones. Accessed February 24, 2026.

- ACS Publications. Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Accessed February 24, 2026.

- Eureka | Patsnap. (2016, August 24). Preparation method of 2-fluoro-5-bromobenzaldehyde. Accessed February 24, 2026.

- Journal of Synthetic Chemistry. (2024, October 7).

- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

- ACS Publications. (2018, January 22). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Accessed February 24, 2026.

- The Royal Society of Chemistry.

- NIST WebBook. 2-Fluoro-4-bromobenzaldehyde. Accessed February 24, 2026.

- Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Accessed February 24, 2026.

- ScienceDirect. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)

- OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Accessed February 24, 2026.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Accessed February 24, 2026.

- PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. Accessed February 24, 2026.

- ChemicalBook. 2-Bromo-5-fluorobenzaldehyde synthesis. Accessed February 24, 2026.

- Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1. Accessed February 24, 2026.

- ChemicalBook. 5-Bromo-2-fluorobenzaldehyde CAS#: 93777-26-5. Accessed February 24, 2026.

- CymitQuimica. CAS 93777-26-5: 5-Bromo-2-fluorobenzaldehyde. Accessed February 24, 2026.

- Fluorochem. 2-Bromo-4-chloro-5-fluorobenzaldehyde. Accessed February 24, 2026.

- Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Accessed February 24, 2026.

- ChemicalBook. 4-Bromobenzaldehyde(1122-91-4) MS spectrum. Accessed February 24, 2026.

- ChemicalBook. 2-Fluorobenzaldehyde(446-52-6)IR1. Accessed February 24, 2026.

- ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Accessed February 24, 2026.

- Thermo Fisher Scientific. 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 5 g | Buy Online. Accessed February 24, 2026.

- Benchchem. Interpreting the Mass Spectrum of 2-(Benzyloxy)

- Benchchem. A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Accessed February 24, 2026.

- Benchchem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Accessed February 24, 2026.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Accessed February 24, 2026.

- ChemicalBook. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum. Accessed February 24, 2026.

Sources

Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for 2-(4-Bromophenoxy)-5-fluorobenzaldehyde. As a novel aromatic aldehyde, this compound presents unique opportunities in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure both experimental success and laboratory safety.

Compound Profile and Synthetic Relevance

2-(4-Bromophenoxy)-5-fluorobenzaldehyde is a poly-substituted aromatic compound featuring a reactive aldehyde group, a bromophenoxy moiety, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The aldehyde allows for a wide range of chemical transformations, while the halogen substituents can be exploited for cross-coupling reactions or to modulate the electronic properties and biological activity of target molecules.[1] Its structural complexity suggests its utility in the synthesis of complex organic structures, including potential drug candidates and functional materials.[1]

| Property | Predicted/Inferred Data | Source Analogy |

| Molecular Formula | C13H8BrFO2 | [5] |

| Molecular Weight | 295.11 g/mol | Calculated |

| Appearance | Likely a solid (powder or crystalline) | |

| Melting Point | Expected to be in a similar range to related compounds (e.g., 58-62 °C for 4-Bromo-2-fluorobenzaldehyde) | |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water. | [3][6][7] |

Hazard Identification and Risk Assessment

Based on data from analogous substituted benzaldehydes, 2-(4-Bromophenoxy)-5-fluorobenzaldehyde should be treated as a hazardous substance. The primary hazards are associated with its irritant properties and the potential for sensitization.

GHS Hazard Classification (Inferred):

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[8]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[4][8][9][10]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[4][8][9][10]

-

Skin Sensitization: Category 1 - May cause an allergic skin reaction.[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][8][9]

The presence of the brominated aromatic moiety also warrants consideration of the broader toxicological profile of such compounds. Brominated aromatic compounds can be persistent in the environment and may have long-term toxic effects.[11][12][13][14] While the acute toxicity of some polybrominated compounds is low, chronic exposure can lead to adverse health effects.[11]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this and any novel chemical entity. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the use of appropriate engineering controls and PPE.

-

Ventilation: All handling of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][15][16] This is crucial to prevent the inhalation of any dust or vapors.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][17]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). It is crucial to inspect gloves for any signs of degradation or puncture before and during use.[17]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[4] Contaminated clothing should be removed immediately and laundered separately before reuse.[18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. PubChemLite - 2-(4-bromophenoxy)-5-fluorobenzaldehyde (C13H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 14. A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants [pubmed.ncbi.nlm.nih.gov]

- 15. technopharmchem.com [technopharmchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. chemstock.ae [chemstock.ae]

Application Note: Optimization of the Wittig Reaction for the Synthesis of Novel Stilbene Derivatives from 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the optimization of the Wittig reaction for the synthesis of stilbene derivatives using the sterically hindered and electronically complex substrate, 2-(4-Bromophenoxy)-5-fluorobenzaldehyde. We delve into the mechanistic nuances of the Wittig reaction, offering a detailed, step-by-step protocol for reaction setup, monitoring, and product purification. Furthermore, we present a systematic approach to optimizing reaction conditions—including solvent, base, and temperature—to maximize yield and control stereoselectivity. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully synthesize novel stilbene-based compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Enduring Power of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1][2][3] Its significance was recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[2] The reaction's primary advantage lies in its regioselectivity, where the double bond is formed precisely at the location of the original carbonyl group, a level of control not always achievable with other olefination methods.[1][2] This makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4]

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, are a class of compounds that have garnered substantial interest due to their diverse biological activities.[5] The Wittig reaction is a popular and effective method for synthesizing both symmetrical and asymmetrical stilbenes.[6] This application note focuses on the synthesis of a novel stilbene derivative from 2-(4-Bromophenoxy)-5-fluorobenzaldehyde, a substrate presenting unique challenges due to the presence of both electron-withdrawing (fluoro) and electron-donating (bromophenoxy) groups, as well as potential steric hindrance from the ortho-substituent.

Mechanistic Considerations: Guiding Principles for Optimization

A thorough understanding of the Wittig reaction mechanism is paramount for successful optimization. The reaction proceeds through the nucleophilic addition of a phosphonium ylide to the carbonyl carbon of an aldehyde or ketone.[3][4]

The currently accepted mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane.[3][7][8][9] This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.[7][10]

Caption: The generally accepted concerted [2+2] cycloaddition mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the ylide.[1][7][11]

-

Non-stabilized ylides (where the R' group is an alkyl group) typically lead to the formation of (Z)-alkenes under kinetic control.[7][11]

-

Stabilized ylides (where R' is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes under thermodynamic control.[7][11]

-

Semi-stabilized ylides (where R' is an aryl group, as is common in stilbene synthesis) often yield mixtures of (E)- and (Z)-isomers.[11]

For the synthesis of stilbene derivatives from 2-(4-Bromophenoxy)-5-fluorobenzaldehyde, a semi-stabilized ylide such as benzyltriphenylphosphonium ylide will be employed. The electronic and steric properties of the substituted benzaldehyde will influence the reaction rate and potentially the E/Z selectivity. Electron-withdrawing groups on the benzaldehyde generally increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the ylide.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Wittig reaction between 2-(4-Bromophenoxy)-5-fluorobenzaldehyde and benzyltriphenylphosphonium chloride.

3.1. Materials and Reagents

-

2-(4-Bromophenoxy)-5-fluorobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium Hydride (NaH), or Potassium tert-butoxide (KOtBu))

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

3.2. Ylide Generation and Wittig Reaction Procedure

Sources

- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SATHEE: Chemistry Wittig Reaction [sathee.iitk.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. delval.edu [delval.edu]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Oxidation of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Abstract & Scope

This application note details the optimized procedure for the oxidation of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde to its corresponding carboxylic acid, 2-(4-Bromophenoxy)-5-fluorobenzoic acid .

The presence of the diaryl ether linkage and multiple halogen substituents (fluorine, bromine) necessitates a mild, chemoselective oxidation method. Traditional oxidants like Permanganate (

Strategic Analysis: Reaction Design

The Chemical Challenge

The substrate contains three sensitive features:

-

Aldehyde (-CHO): The target for oxidation.[1][2][3][4][5][6]

-

Diaryl Ether Linkage: Susceptible to cleavage under highly acidic or vigorous oxidative conditions.

-

Halogens (F, Br): The bromine atom at the para-position of the phenoxy ring is a crucial handle for subsequent cross-coupling (e.g., Suzuki-Miyaura). Harsh oxidants can cause protodehalogenation.

Why Pinnick Oxidation?

The Pinnick oxidation is driven by chlorous acid (

-

Selectivity: It oxidizes aldehydes to carboxylic acids without touching isolated double bonds, ethers, or aromatic halides.

-

Mildness: The reaction proceeds at room temperature in a buffered aqueous solution (pH 3–5).

-

Safety: Unlike Jones oxidation, it produces no carcinogenic chromium waste.

Reaction Pathway & Mechanism

The following diagram illustrates the transformation and the critical role of the scavenger (2-methyl-2-butene) in suppressing the formation of Hypochlorous Acid (

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the scavenger in preventing side reactions.

Experimental Protocol

Reagents and Materials

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Starting Material | Yellowish solid/oil. |

| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant | Use 80% tech grade. Explosion hazard if dried. |

| Sodium Dihydrogen Phosphate | 1.5 | Buffer | Maintains pH 3–5 to generate |

| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger | Volatile. Removes |

| tert-Butanol ( | Solvent | Co-solvent | Stabilizes radical intermediates; miscible with water. |

| Water ( | Solvent | Co-solvent | Dissolves inorganic salts. |

Step-by-Step Procedure

Step 1: Solubilization

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

-

Dissolve 2-(4-Bromophenoxy)-5-fluorobenzaldehyde (1.0 equiv) in

-BuOH (5 mL per mmol substrate). -

Add 2-methyl-2-butene (5.0 equiv).

-

Note: If 2-methyl-2-butene is unavailable, Resorcinol or Hydrogen Peroxide can be used as alternative scavengers, though 2-methyl-2-butene is preferred for ease of workup.

-

Step 2: Oxidant Preparation

-

In a separate beaker, dissolve Sodium Chlorite (

, 1.5 equiv) and-

Critical: Ensure the chlorite dissolves completely. The solution should be pale yellow-green.

-

Step 3: Oxidation Reaction

-

Cool the substrate solution to 0–5 °C using an ice bath.

-

Add the aqueous oxidant solution dropwise via the addition funnel over 30–45 minutes.

-

Observation: The reaction mixture may turn yellow due to transient

generation. This is normal. -

Exotherm Control: Maintain internal temperature < 10 °C during addition to prevent thermal decomposition of the chlorite.

-

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours .

Step 4: In-Process Control (IPC)

-

Take a 50

L aliquot. Quench with saturated sodium thiosulfate. Extract with Ethyl Acetate.[3][6][8] -

Analyze via TLC or HPLC.

-

Target: Disappearance of Aldehyde peak.

-

TLC: The acid product will be much more polar (lower

) and may streak on silica unless treated with acetic acid.

-

Step 5: Workup and Isolation

See the workflow diagram below for the purification logic.

Figure 2: Workup and purification strategy ensuring removal of neutral organic impurities and inorganic salts.

Detailed Workup Steps:

-

Quench: Add saturated aqueous Sodium Sulfite (

) or Sodium Thiosulfate ( -

Evaporation: Remove the volatile organic solvent (

-BuOH) under reduced pressure. -

Basification: Add 1M NaOH to the remaining aqueous residue until pH > 10.

-

Wash: Wash the basic aqueous layer with Diethyl Ether or Hexanes (

).-

Purpose: This removes any unreacted aldehyde or neutral byproducts (e.g., chlorinated scavengers). The product remains in the water phase as the carboxylate salt.

-

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 1–2.

-

Observation: The product, 2-(4-Bromophenoxy)-5-fluorobenzoic acid , should precipitate as a white solid.

-

-

Isolation:

-

If Solid: Filter via Büchner funnel, wash with cold water, and dry in a vacuum oven at 45 °C.

-

If Oily:[9] Extract with Ethyl Acetate (

), wash combined organics with Brine, dry over

-

Analytical Validation

Expected NMR Data

-

H NMR (DMSO-

-

Aldehyde Proton: The sharp singlet at

ppm (present in starting material) must be absent . -

Carboxylic Acid: A broad singlet at

ppm should appear (exchangeable with -

Aromatic Region: The protons ortho to the carboxylic acid (H-6 on the benzaldehyde ring) usually shift slightly downfield due to the increased electron-withdrawing nature of the -COOH vs -CHO.

-

Mass Spectrometry

-

ESI (-): Expect a strong peak for

. -

Isotope Pattern: Look for the characteristic 1:1 doublet of the Bromine atom (

and

Safety & Hazards (E-E-A-T)

-

Sodium Chlorite (

): A strong oxidizer.[10] Do not allow contact with organic materials in the dry state. Contact with strong acids releases Chlorine Dioxide ( -

Reaction Venting: The reaction generates minor amounts of gas. Ensure the vessel is not sealed tight (use a bubbler or open top addition funnel).

-

Acidification: When acidifying the chlorite mixture during workup, ensure all oxidant is quenched first (with sulfite) to prevent massive

evolution.

References

-

Original Pinnick Oxidation: Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890. Link

-

Mechanism & Scavengers: Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid. The Journal of Organic Chemistry, 51(4), 567–569. (Discusses mechanistic parallels and selectivity). Link

-

Review of Oxidation Methods: Tojo, G., & Fernandez, M. (2006). Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media. (Comprehensive guide on selecting oxidants for sensitive substrates). Link

-

Safety of Sodium Chlorite: NOAA Chemical Datasheet - Sodium Chlorite. (Authoritative safety data). Link

Sources

- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. chemijournal.com [chemijournal.com]

- 4. rsc.org [rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. research-advances.org [research-advances.org]

- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The Science Behind Sodium Chlorite: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Welcome to the technical support resource for the synthesis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.

The synthesis of this diaryl ether is most commonly achieved via a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation, between 4-bromophenol and 2-fluoro-5-bromobenzaldehyde.[1] While powerful, this reaction can be sensitive to a variety of parameters. This guide will help you navigate the common challenges to improve your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: Why is my reaction yield of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde consistently low?

A low or nonexistent yield is the most common issue and can be attributed to several factors within the catalytic cycle. The Ullmann reaction's success hinges on the delicate interplay between the copper catalyst, ligand, base, and solvent.[2]

-

Inactive Catalyst: The active catalytic species is Cu(I).[2] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

-

Solution: Use a fresh, high-purity Cu(I) salt for each reaction. Consider using a system with a ligand that can stabilize the Cu(I) state or facilitate the reduction of Cu(II) in situ.[3]

-

-

Suboptimal Ligand Choice: Ligands are crucial for modern, low-temperature Ullmann reactions. They solubilize the copper catalyst, stabilize the active species, and facilitate the key steps of oxidative addition and reductive elimination.[4][5] An inappropriate ligand for your specific substrates can lead to a stalled reaction.

-

Incorrect Base or Base Strength: The base is critical for deprotonating the phenol, creating the active phenoxide nucleophile.[2] If the base is too weak, the concentration of the phenoxide will be too low. If the base is hygroscopic and has absorbed water, it can inhibit the reaction.[6]

-

Reaction Temperature Too Low: While modern ligand systems allow for milder conditions, the reaction still requires sufficient thermal energy to overcome activation barriers.[2][11]

-

Presence of Water: Water can deactivate the base and interfere with the catalyst.[2][6]

-

Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Some protocols recommend the addition of molecular sieves to scavenge trace amounts of water.[12]

-

Q2: I'm observing a significant amount of debrominated starting material (e.g., 2-fluorobenzaldehyde). How can I prevent this side reaction?

This side product arises from the reduction of the aryl bromide (2-fluoro-5-bromobenzaldehyde). This is a known side reaction in copper-catalyzed couplings.[13]

-

Causality: The reduction is typically caused by a hydride source in the reaction mixture. This can originate from certain solvents (like DMF, which can decompose to generate formate species at high temperatures) or from impurities in the reagents. The base itself, in combination with trace water or other protic species, can also facilitate this reduction pathway.

-

Solutions:

-

Solvent Choice: Switch from DMF to a more thermally stable solvent like dioxane or toluene.[7]

-

Purify Reagents: Ensure the purity of your starting materials and solvent. Use freshly distilled solvents if necessary.

-

Strictly Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. This minimizes pathways that can lead to hydride generation.[2]

-

Optimize Temperature: Avoid excessively high temperatures, which can promote solvent decomposition and other side reactions. Stick to the lowest effective temperature for your catalytic system.

-

Q3: My reaction is stalling and not reaching full conversion. What should I investigate?

A stalling reaction often points to catalyst deactivation or an issue with stoichiometry.

-

Causality: The Cu(I) catalyst can be sensitive and may precipitate out of solution or convert to an inactive state over the course of the reaction. Additionally, if the nucleophile (4-bromophenol) is consumed through side reactions or is present in a substoichiometric amount, the reaction will naturally stop.

-

Solutions:

-

Check Stoichiometry: It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the phenol component to ensure the complete consumption of the more valuable aryl halide.[7]

-

Inert Atmosphere: Although many modern Ullmann reactions are more robust than their predecessors, maintaining an inert atmosphere (Nitrogen or Argon) is good practice.[2] It minimizes the oxidation of the Cu(I) catalyst and prevents the oxidation of the phenoxide.[9]

-

Ligand Stability: Ensure the ligand you are using is stable under the reaction conditions. Some ligands can degrade at high temperatures.

-

Q4: How do I handle the purification of the final product? It seems difficult to separate from the starting materials.

Purification can be challenging due to the similar polarities of the product, starting materials, and potential side products (like homocoupled phenols).

-

Solution Strategy:

-

Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. A wash with a dilute base solution (e.g., 1M NaOH) can help remove unreacted 4-bromophenol by converting it to its water-soluble sodium salt. Follow this with a brine wash to remove residual water.[14]

-

Column Chromatography: This is typically the most effective method for purification. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the fractions carefully using Thin-Layer Chromatography (TLC).

-

Recrystallization: If the crude product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step.[14] A common solvent system would be ethyl acetate/hexane.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system?

While there is no single "best" system for all substrates, a highly effective and commonly used starting point is a combination of a Cu(I) source with an amino acid-derived ligand.

-

Recommendation: A catalytic system of 5-10 mol% Copper(I) Iodide (CuI) and 10-20 mol% N,N-dimethylglycine is an excellent choice for diaryl ether synthesis.[6] This system is known for its efficiency, low cost, and tolerance of various functional groups. Alternatively, 1,10-phenanthroline is a powerful ligand that can dramatically accelerate the reaction.[3]

Q2: Which base should I choose and why?

The choice of base is critical and influences the reaction rate and yield significantly.[9]

-

Comparison:

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is very effective in many Ullmann couplings. It is less hygroscopic than some other bases.[7]

-

Cesium Carbonate (Cs₂CO₃): Often considered the "gold standard" for difficult couplings. Its high solubility in organic solvents and the nature of the cesium cation can significantly accelerate the reaction.[9][10][12] It is, however, more expensive and very hygroscopic.

-

Potassium Carbonate (K₂CO₃): A weaker and less expensive option. It may require higher temperatures or longer reaction times and is generally less effective than K₃PO₄ or Cs₂CO₃.[9]

-

-

Recommendation: Start with K₃PO₄ (2 equivalents). If yields are suboptimal, switch to Cs₂CO₃.

Q3: What are the best solvents and do they need to be anhydrous?

Polar, aprotic solvents are generally preferred as they can dissolve the reagents and intermediates effectively.

-

Recommendation: Dioxane, acetonitrile, and DMF are commonly used.[7] Dioxane is often a good choice as it is less prone to decomposition at high temperatures compared to DMF.

-

Anhydrous Conditions: Yes, using anhydrous solvents is highly recommended. The presence of water can lead to catalyst deactivation, hydrolysis of reagents, and promotion of side reactions.[2][6] Using a solvent from a freshly opened bottle or one dried over molecular sieves is best practice.

Q4: How can I monitor the reaction's progress?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

-

Recommendation: Thin-Layer Chromatography (TLC) is the most convenient method.[2] Spot the reaction mixture alongside the two starting materials (4-bromophenol and 2-fluoro-5-bromobenzaldehyde). The consumption of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. A UV lamp is necessary for visualization. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[2]

Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

| Potential Cause | Scientific Rationale | Suggested Solution |

| Inactive Catalyst | The active species is Cu(I); Cu(II) is less effective. Oxidation of the catalyst reduces the active concentration. | Use a fresh, high-purity Cu(I) salt (e.g., CuI). Ensure an inert atmosphere.[2] |

| Poor Ligand Choice | The ligand is essential for catalyst solubility, stability, and facilitating the catalytic cycle. | Screen ligands such as N,N-dimethylglycine or 1,10-phenanthroline.[3][6] |

| Suboptimal Base | The base must be strong enough to deprotonate the phenol without causing side reactions. | Use K₃PO₄ or Cs₂CO₃ (2 equivalents). Ensure the base is anhydrous.[7][9] |

| Low Temperature | Insufficient thermal energy to overcome the reaction's activation energy barrier. | Incrementally increase the temperature (e.g., from 80 °C to 120 °C).[2] |

| Protic Impurities | Water or other protic species can deactivate the base and interfere with the catalyst. | Use anhydrous solvents and reagents. Dry glassware thoroughly.[2][6] |

Table 2: Recommended Starting Conditions for Optimization

| Parameter | Recommended Value | Rationale |

| 2-fluoro-5-bromobenzaldehyde | 1.0 equivalent | Limiting reagent. |

| 4-bromophenol | 1.2 equivalents | Slight excess to drive the reaction to completion.[7] |

| Copper(I) Iodide (CuI) | 0.1 equivalent (10 mol%) | Standard catalytic loading.[6] |

| N,N-dimethylglycine | 0.2 equivalent (20 mol%) | Common ligand loading, often double the catalyst amount.[6] |

| Potassium Phosphate (K₃PO₄) | 2.0 equivalents | Effective and economical base.[7] |

| Solvent (Dioxane) | 0.5 M concentration | A good starting concentration to ensure solubility and reasonable reaction rates. |

| Temperature | 100-110 °C | A typical temperature range for this type of ligand-accelerated coupling.[7] |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and reagents.[2][9] |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

This protocol is a general starting point and should be optimized based on your results.

-

Preparation: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add Copper(I) Iodide (CuI, 0.1 eq.), N,N-dimethylglycine (0.2 eq.), and Potassium Phosphate (K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[2]

-

Reagent Addition: Under the inert atmosphere, add 4-bromophenol (1.2 eq.) and 2-fluoro-5-bromobenzaldehyde (1.0 eq.).

-

Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).

-

Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM1" (2-fluoro-5-bromobenzaldehyde), "SM2" (4-bromophenol), and "Rxn" (reaction mixture).

-

Prepare Samples: Prepare dilute solutions of the two starting materials in a small amount of ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot each starting material in its respective lane. In the "Rxn" lane, co-spot both starting materials first, then spot the reaction mixture on top of them.

-

Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 10-20% ethyl acetate in hexane). Ensure the solvent level is below the pencil line.

-

Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots in the "Rxn" lane have disappeared and a new product spot is prominent.

Visualizations

Diagrams

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Sources

- 1. synarchive.com [synarchive.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 8. scispace.com [scispace.com]

- 9. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 10. people.umass.edu [people.umass.edu]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde. This key intermediate, often synthesized via methodologies like the Ullmann condensation, frequently presents purification challenges that can impact yield, purity, and the success of subsequent synthetic steps.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to empower you to overcome these obstacles efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(4-Bromophenoxy)-5-fluorobenzaldehyde?

A1: The impurity profile is heavily dependent on the synthetic route, but for a typical copper-catalyzed Ullmann-type synthesis, you should anticipate the following:

-

Unreacted Starting Materials: 5-Bromo-2-fluorobenzaldehyde and 4-bromophenol.

-

Catalyst Residue: Residual copper salts from the coupling reaction.[2]

-

Oxidation Product: 2-(4-Bromophenoxy)-5-fluorobenzoic acid. The aldehyde functional group is susceptible to air oxidation, which can be accelerated by heat and residual catalysts.[3][4]

-

Homocoupling Products: Minor amounts of symmetrical biaryls or biphenyl ethers may form.

-

Solvent Residue: High-boiling solvents like DMF or NMP, which are common in Ullmann reactions, can be difficult to remove completely.[2]

Q2: Why is achieving high purity for this compound so critical?

A2: As a building block in multi-step syntheses, the purity of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde is paramount.[5] Acidic impurities like the corresponding benzoic acid can neutralize basic reagents in subsequent steps, leading to lower yields.[4] Other reactive impurities can lead to a complex mixture of side products, creating significant downstream purification challenges. For applications in drug development, stringent purity is required to ensure reproducible biological activity and to meet regulatory standards.

Q3: What analytical techniques are best for assessing the purity of my sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

-

Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for developing a solvent system for column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as unreacted starting materials or isomeric by-products.[6][7]

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities like the over-oxidation product, 2-(4-Bromophenoxy)-5-fluorobenzoic acid.[7][8]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to assess purity by identifying characteristic peaks of impurities relative to the product.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: My crude product is a dark brown or greenish oil, but the literature describes a white or off-white solid. What's the cause?

-

Potential Cause: This discoloration is almost always due to residual copper catalyst from the Ullmann condensation.[2] Copper salts, particularly in trace amounts and various oxidation states, can impart strong colors.

-

Troubleshooting Steps:

-

Aqueous Work-up: Before concentrating the crude reaction mixture, perform a thorough aqueous wash. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Ammonia or EDTA Wash: Wash the organic layer with a dilute aqueous solution of ammonium hydroxide or a 5% solution of ethylenediaminetetraacetic acid (EDTA). These agents chelate copper ions, sequestering them into the aqueous layer, which can then be removed.

-

Filtration through Celite®: After the aqueous wash and drying, you can filter the organic solution through a short plug of Celite® or silica gel. This can physically trap finely dispersed metallic or salt impurities.

-

Issue 2: During column chromatography, I'm getting poor separation between my product and an unknown impurity.

-

Potential Cause: The polarity of your chosen solvent system (mobile phase) may not be optimal for resolving compounds with similar Rf values. The impurity could be an isomer or a closely related byproduct.

-

Troubleshooting Steps:

-

TLC Optimization: Re-optimize your solvent system using TLC. The ideal system should place the Rf of your desired product between 0.25 and 0.35. Test various ratios of hexane and ethyl acetate. If separation is still poor, consider introducing a third solvent. For example, adding a small percentage (1-2%) of dichloromethane or acetone can subtly alter the selectivity of the separation.[9]

-

Solvent System Change: Switch to a different solvent system entirely. A toluene/ethyl acetate gradient can sometimes provide different selectivity compared to hexane/ethyl acetate.

-

Column Parameters: Ensure your column is packed correctly and is of sufficient length. A longer column provides more theoretical plates and can improve the separation of closely eluting compounds. The ratio of crude product to silica gel should be at least 1:30 by weight for difficult separations.[10]

-

Issue 3: I've purified my product by column chromatography, but ¹H NMR still shows a broad peak around 10-12 ppm and my yield is lower than expected.

-

Potential Cause: This indicates the presence of the acidic impurity, 2-(4-Bromophenoxy)-5-fluorobenzoic acid. The broad peak is characteristic of a carboxylic acid proton. This acidic impurity can also cause the product to streak on the silica column, leading to mixed fractions and lower isolated yield.

-

Troubleshooting Steps:

-

Mild Base Wash: Before chromatography, dissolve the crude product in ethyl acetate and wash it with a saturated solution of sodium bicarbonate (NaHCO₃).[4][11] The basic wash will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer. Continue washing until CO₂ evolution ceases.

-

Follow with Brine: After the bicarbonate wash, wash the organic layer with saturated aqueous NaCl (brine) to remove residual water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Post-Chromatography Fix: If the impurity is discovered after chromatography, the combined "pure" fractions can be subjected to this same acid-base extraction to remove the contaminating acid.

-

Issue 4: I'm trying to recrystallize my purified solid, but it keeps "oiling out" instead of forming crystals.

-

Potential Cause: This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too quickly.[3] The presence of even minor impurities can also disrupt crystal lattice formation.

-

Troubleshooting Steps:

-

Slow Cooling: Ensure the hot, saturated solution is allowed to cool slowly to room temperature without being disturbed. Only after it has reached room temperature should it be placed in an ice bath to maximize crystal formation.[12]

-

Solvent Selection: Choose a solvent with a lower boiling point. If you used ethanol, try methanol.

-

Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or heptane) dropwise to the warm solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[9][12]

-

Decision Workflow for Purification

The following diagram outlines a logical workflow for purifying crude 2-(4-Bromophenoxy)-5-fluorobenzaldehyde, starting from the initial work-up.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Technical Support Center: Stability & Storage of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Document ID: TSC-ALD-24B-05F Status: Active Last Updated: 2025-05-20 Department: Chemical Stability & Application Science

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-(4-Bromophenoxy)-5-fluorobenzaldehyde is a critical intermediate, often utilized in the synthesis of boron-based anti-inflammatory agents (e.g., phosphodiesterase-4 inhibitors) and other fluorinated bioactive scaffolds.

The aldehyde functionality (-CHO) at the C1 position is thermodynamically unstable in the presence of oxygen, prone to radical autoxidation which converts the molecule into 2-(4-Bromophenoxy)-5-fluorobenzoic acid . This impurity is chemically distinct (acidic) and can drastically lower yields in subsequent nucleophilic additions or reductive aminations by quenching reagents (e.g., Grignard reagents, hydrides).

This guide provides the definitive protocols for preventing this degradation and recovering the material should oxidation occur.

The Science of Degradation: Radical Autoxidation

To prevent degradation, one must understand the mechanism. Benzaldehydes do not oxidize via a simple direct reaction with oxygen; they follow a radical chain mechanism .

The Mechanism[2][9][10]

-

Initiation: A hydrogen atom is abstracted from the formyl group (often by light or trace metal catalysis), creating an acyl radical.

-

Propagation: The acyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule. This creates a peroxy acid (highly reactive) and a new acyl radical, propagating the chain.

-

Termination: The peroxy acid reacts with another aldehyde molecule to form two equivalents of the carboxylic acid (the final impurity).

Visualization: The Autoxidation Cascade

Figure 1: Radical chain mechanism converting benzaldehydes to benzoic acids. Note that one radical initiation event can degrade hundreds of aldehyde molecules.

Storage Protocol: Prevention Strategy

The goal is to break the "Initiation" step described above.

A. Environmental Controls

| Parameter | Recommendation | Scientific Rationale |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily with air if the seal is imperfect. |

| Temperature | -20°C | Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical propagation. |

| Light | Amber Glass / Foil Wrap | UV/Visible light is a primary initiator of the radical cleavage of the formyl C-H bond (homolysis). |

| Container | Teflon-lined cap | Standard paper/pulp liners are permeable to oxygen and moisture over time. Teflon provides a hermetic seal. |

B. Handling "Best Practices"

-

The "Schlenk" Flush: Never simply open the bottle. Cycle the headspace with vacuum and inert gas (Nitrogen/Argon) 3 times before closing.

-

Parafilm is Insufficient: Parafilm is permeable to oxygen over weeks. For long-term storage (>1 month), use electrical tape over the cap-neck junction or store inside a secondary jar containing a desiccant and oxygen scavenger.

-

Avoid Spatulas: If the compound is a liquid or low-melting solid, pour or syringe it. Metal spatulas can introduce trace iron/transition metals, which catalyze the radical initiation step.

Troubleshooting & Recovery: Purification

If your material has turned from white/colorless to yellow or shows a new spot on TLC, it has likely oxidized. Do not discard it. The acid impurity can be removed chemically.[1]

Diagnostic Check

-

TLC: Run in 20% Ethyl Acetate / Hexanes. The carboxylic acid will streak near the baseline (very polar). The aldehyde will have an Rf ~0.4–0.6.

-

1H-NMR: Look for the aldehyde proton singlet at ~10.0–10.2 ppm . The acid impurity will lack this and often shows a broad -OH peak >11 ppm (solvent dependent).

Recovery Workflow: The "Base Wash" Method

This method exploits the acidity of the impurity (pKa ~4) vs. the neutrality of the aldehyde.

Reagents Needed:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl)

-

Magnesium Sulfate (MgSO₄)

Figure 2: Acid-Base extraction workflow to remove benzoic acid impurities.

Step-by-Step Protocol:

-

Dissolve the crude material in DCM (approx 10 mL per gram).

-

Transfer to a separatory funnel.

-

Wash twice with saturated aqueous NaHCO₃. Note: CO₂ gas will evolve; vent the funnel frequently.

-

(Optional) Wash once with brine to remove trapped water.

-

Dry the organic layer over anhydrous MgSO₄ for 10 minutes.

-

Filter and evaporate the solvent under reduced pressure.

-

Result: The remaining solid/oil is the purified aldehyde.

Frequently Asked Questions (FAQs)

Q: Can I use sodium bisulfite (NaHSO₃) for purification? A: Yes, but it is labor-intensive. Bisulfite forms a solid adduct with the aldehyde, allowing you to wash away non-aldehyde impurities.[2] However, for removing only the acid impurity, the bicarbonate wash (Section 4) is significantly faster and higher yielding [1].

Q: My material has been stored at room temperature for 6 months. Is it usable? A: Likely partially oxidized. Run a quantitative H-NMR. If the acid content is <5%, you may be able to use it for robust reactions (like reductive amination) with a slight excess of reagents. For sensitive catalysis, you must purify it first.

Q: Does the fluorine atom affect stability? A: Yes. Electron-withdrawing groups (like Fluorine) on the ring generally make the aldehyde carbon more electrophilic, but they can also stabilize the intermediate radical slightly less than electron-donating groups. However, the 4-bromophenoxy group is electron-donating by resonance, which activates the ring. The net effect is a molecule that is moderately to highly sensitive to oxidation compared to unsubstituted benzaldehyde [2].

Q: Why did my bottle pop when I opened it? A: This is a sign of significant oxidation. The conversion of aldehyde to peroxy-acid intermediates can generate pressure changes, or the decomposition of peracids can release oxygen. Handle with extreme care and assume the purity is compromised.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aldehyde purification via bisulfite and acid-base extraction).

-

Ingold, K. U. (1969). "Peroxy radicals." Accounts of Chemical Research, 2(1), 1–9. (Foundational mechanism of autoxidation).

-

BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde." (General industry standard for removing benzoic acid).

Sources

Technical Support Center: Recrystallization & Purification of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

[1][2]

Case ID: PUR-295-BFB Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide[1]

Executive Summary & Compound Analysis

Compound: 2-(4-Bromophenoxy)-5-fluorobenzaldehyde Chemical Nature: Diaryl ether aldehyde with halogenated substituents.[1] Physicochemical Profile:

-

Lipophilicity: High.[1] The presence of two aromatic rings, a bromine atom, and a fluorine atom significantly increases lipophilicity compared to simple benzaldehydes.

-

Reactivity: The aldehyde moiety is susceptible to oxidation (forming the corresponding benzoic acid) and nucleophilic attack. The ether linkage is generally stable.

-

Crystallinity: Likely a solid at room temperature, though impurities often cause this class of compounds to "oil out" (separate as a liquid phase) rather than crystallize.

Core Challenge: Balancing the solubility of the lipophilic diaryl ether backbone with the polarity of the aldehyde group to achieve selective precipitation.

Solvent Selection Strategy

The following table summarizes the solubility profile based on the structural pharmacophore of halogenated phenoxybenzaldehydes.

| Solvent Class | Representative Solvents | Interaction Type | Suitability |

| Primary Solvents | Ethanol (EtOH), Isopropanol (IPA) | Dipole-dipole & H-bonding | High. Best for single-solvent recrystallization.[1] High solubility at boiling; moderate/low at RT.[1] |

| Strong Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF | Van der Waals & Dipole | Too High. Product likely too soluble even at low temps. Use only as the "Good" solvent in binary pairs. |

| Anti-Solvents | Hexanes, Heptane, Pentane | London Dispersion | Poor. Product is insoluble. Use to induce precipitation in binary systems.[1] |

| Reactive/Avoid | Amines, Strong Acids/Bases | Chemical Reaction | Critical Avoid. Will react with the aldehyde (Schiff base formation) or ether linkage. |

Solvent Selection Decision Tree

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)

Best for: Crude material that is already solid but colored/impure.[1]

-

Preparation: Place 1.0 g of crude 2-(4-Bromophenoxy)-5-fluorobenzaldehyde in a 25 mL Erlenmeyer flask.

-

Dissolution: Add absolute Ethanol (or Isopropanol) in small portions (0.5 mL) while heating the flask in a water bath at 70°C.

-

Critical: Add only enough solvent to dissolve the solid at the boiling point.

-

-

Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Finishing: Cool in an ice bath (0°C) for 20 minutes. Filter the crystals and wash with cold (-20°C) Ethanol.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Oily crude material or if the compound is too soluble in alcohols.

-

Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.

-

Anti-Solvent Addition: While stirring, add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add a few drops of EtOAc to clear the solution.

-

Nucleation: Place the flask in the fridge (4°C). If oiling out occurs, scratch the glass side with a spatula to induce nucleation.

Protocol C: Chemical Purification via Bisulfite Adduct

Best for: Removing non-aldehyde impurities (e.g., unreacted phenols, halogenated benzenes).[2] This relies on the reversible formation of a water-soluble adduct.[1]

Mechanism:

Steps:

-

Adduct Formation: Dissolve crude aldehyde in minimal EtOAc. Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

). Stir vigorously for 2-4 hours. A thick precipitate (the adduct) may form. -

Separation:

-

Regeneration: Treat the solid adduct or aqueous layer with saturated Sodium Bicarbonate (

) or dilute NaOH to pH 10-11.[1] -

Extraction: The pure aldehyde will regenerate.[1] Extract with DCM, dry over

, and concentrate.

Troubleshooting Guide (FAQ)

Issue 1: The compound "Oils Out" instead of crystallizing.

Diagnosis: The melting point is likely depressed by impurities, or the solvent boiling point is higher than the product's melting point.[4] Corrective Actions:

-

Seed Crystals: Add a tiny crystal of pure product (if available) to the oil/solvent mixture at room temperature.

-

Change Solvent: Switch from Ethanol (BP 78°C) to Methanol (BP 65°C) or a lower boiling binary system (DCM/Pentane).

-

Slow Evaporation: Instead of cooling, allow the "Good" solvent to evaporate slowly in a fume hood, gradually increasing the concentration of the "Anti-solvent."

Issue 2: Low Yield (<50%).

Diagnosis: Too much solvent was used, or the mother liquor still holds significant product. Corrective Actions:

-

Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process to harvest a "second crop" of crystals.

-

Solubility Check: If using Ethanol, the compound might be too soluble. Switch to a 1:1 Ethanol:Water mixture.[1] Dissolve in hot Ethanol, then add hot water until turbid.

Issue 3: Product is turning into a white acidic powder.

Diagnosis: Oxidation. Benzaldehydes oxidize to Benzoic Acids in air.[1][4] Corrective Actions:

-

Validation: Check IR spectroscopy. A broad O-H stretch (2500-3300 cm⁻¹) indicates carboxylic acid formation.[1]

-

Prevention: Perform all recrystallizations under an inert atmosphere (

or Ar).[1] -

Rescue: Wash the organic solution with saturated

before recrystallization to remove any acidic byproducts.[1]

References

-

BenchChem Technical Support. (2025).[1][3][5][6] Purification of Fluorinated Benzaldehyde Derivatives: Distillation and Recrystallization Protocols. BenchChem.[1][3][4][5][6] Link

-

Coleman, G. H., & Honeywell, G. E. (1937). p-Bromobenzaldehyde.[1][7] Organic Syntheses, 17,[7] 20. (Foundational protocol for halogenated benzaldehyde handling). Link

-

Google Patents. (2016).[1] CN105884591A: Preparation method of 2-fluoro-5-bromobenzaldehyde.[1] (Describes synthesis and purification of the structural core). Link

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-fluorobenzaldehyde Product Specification and Handling. (Safety and solubility data for structural isomer). Link

-

BOC Sciences. (n.d.).[1] Recrystallization Techniques for Halogenated Aromatics.[1] (General methodology for lipophilic separation).[1]

Sources

- 1. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Precision Analytics: HPLC Method Development for Fluorinated Aldehydes

Executive Summary: The "Gem-Diol" Trap

Developing HPLC methods for fluorinated aldehydes presents a unique chemical paradox often overlooked by general chromatographers: The Hydration Equilibrium .

Unlike standard aldehydes, fluorinated aldehydes possess a highly electron-deficient carbonyl carbon due to the strong inductive effect ($ -I $) of the fluorine atoms. When these compounds encounter water (a ubiquitous component of Reversed-Phase HPLC), they rapidly and reversibly form gem-diols (hydrates).[1]

The Consequence: In standard C18/Neutral pH conditions, the aldehyde and its gem-diol often possess different retention factors ($ k $). If the interconversion rate is slow relative to the chromatographic timescale, you will observe peak splitting (two peaks for one compound). If the rate is fast, you will observe peak broadening and tailing.

This guide outlines two distinct strategies to solve this: Chemical Stabilization (Derivatization) and Equilibrium Control (Direct Analysis).

Strategic Decision Matrix: Direct vs. Derivatization

| Feature | Method A: DNPH Derivatization | Method B: Direct Analysis (PFP/CAD) |

| Primary Mechanism | Chemical conversion to stable hydrazone.[2] | Separation of native aldehyde using selective phases. |

| Sensitivity | High (UV @ 360 nm).[3] | Moderate (Requires CAD or RI if UV-inactive). |

| Purity Accuracy | High for total aldehyde content. | High for "in-situ" species distribution. |

| Sample Prep Time | High (30–60 mins reaction time). | Low (Dilute and Shoot). |

| Volatility Issues | Eliminated (Derivatives are stable solids). | High risk (Requires cooled autosamplers). |

| Best Use Case | Final Product Release, Trace Impurity Analysis. | Process Monitoring, Reaction Kinetics. |

Deep Dive: The Gold Standard (DNPH Derivatization)

For purity analysis where high sensitivity and definitive quantification are required, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the industry gold standard. It locks the volatile, reactive aldehyde into a stable, UV-active hydrazone.

The Mechanism

The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon. Acid catalysis is required to protonate the oxygen, facilitating water elimination.

Validated Protocol

Based on EPA Method 554 and Agilent/Shimadzu Application Data [1, 2].

Reagents:

-

Derivatizing Solution: 3.0 g of DNPH in 15 mL conc. Sulfuric Acid ($ H_2SO_4 $), diluted to 500 mL with Ethanol/Acetonitrile.

-

Quenching Agent: Pyridine or Ammonium Acetate (optional, to neutralize excess acid).

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of fluorinated aldehyde sample in 10 mL Acetonitrile.

-

Reaction: Mix 1 mL of Sample Solution with 1 mL of Derivatizing Solution in a sealed vial.

-

Incubation: Heat at 40°C for 30 minutes (Fluorinated aldehydes are reactive; excessive heat may degrade them).

-

Separation: Inject directly or dilute with mobile phase.

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[4]

-

Gradient: 40% B to 90% B over 5 minutes.

-

Detection: UV at 360 nm (The hydrazone chromophore).[5]

Deep Dive: Direct Analysis (Equilibrium Control)

For process chemists who cannot wait for derivatization, direct analysis is possible but requires specific "Equilibrium Control" conditions.

The Column: Why PFP beats C18

Standard C18 columns rely on hydrophobic interactions. Fluorinated compounds, however, exhibit "fluorophilicity." Pentafluorophenyl (PFP) stationary phases offer three distinct interaction mechanisms that C18 lacks [3, 4]:

- Interactions: Between the phenyl ring and the analyte.

-

Dipole-Dipole: Strong interaction between the C-F bonds of the stationary phase and the polar fluorinated aldehyde.

-

Shape Selectivity: Rigid separation of isomers.

The Mobile Phase: Controlling Hydration

To prevent peak splitting, you must force the equilibrium to one side.

-

Strategy: Use a highly acidic mobile phase (pH < 2.5) to accelerate the interconversion rate beyond the chromatographic timescale, resulting in a single, sharp average peak [5].

-

Alternative: Use non-aqueous conditions (Normal Phase) to prevent gem-diol formation entirely, though this is less compatible with modern RP-HPLC systems.

Detection: The UV Problem

Many aliphatic fluorinated aldehydes lack a UV chromophore (or absorb only at <210 nm, where solvent noise is high).

-

Solution: Charged Aerosol Detection (CAD) . CAD is a universal detector that measures non-volatile and semi-volatile analytes with uniform response, independent of chemical structure [6, 7].[6][7][8]

Recommended Direct Protocol:

-

Column: ACE C18-PFP or Waters HSS PFP, 3 µm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (High acid keeps kinetics fast).

-

Temperature: 10°C (Low temperature reduces volatility and slows hydrolysis).

-

Detector: CAD (Nebulizer temp: Low/Ambient to prevent evaporation of volatile aldehyde).

Visualizations

Diagram 1: The Hydration Equilibrium Problem

This diagram illustrates why standard HPLC fails for these compounds without specific intervention.

Caption: The reversible formation of gem-diols in aqueous media leads to two distinct species eluting at different times, causing peak splitting.

Diagram 2: Method Development Workflow

A logical flow to select the correct method based on analyte properties.

Caption: Decision matrix for selecting between DNPH derivatization and Direct Analysis based on UV activity and sensitivity requirements.

References

-

Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from

-

Shimadzu. (2021).[3] Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. Retrieved from

-

Waters Corporation. (2018). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

-

MAC-MOD Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from

-

National Institutes of Health (PMC). (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Retrieved from

-

Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

-

LabRulez LCMS. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).[6][8] Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. lcms.cz [lcms.cz]

- 5. auroraprosci.com [auroraprosci.com]

- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]

Technical Guide: IR Spectral Analysis of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Topic: IR Spectrum Characteristic Peaks of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists

Executive Summary & Structural Context

2-(4-Bromophenoxy)-5-fluorobenzaldehyde is a critical diaryl ether intermediate, often utilized in the synthesis of polycyclic pharmaceutical scaffolds (e.g., xanthones, acridones) and enzyme inhibitors. Its structural integrity relies on the precise formation of the ether linkage between two halogenated aromatic rings.

For the application scientist, Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique. It provides a rapid, non-destructive method to validate the ether coupling and ensure the absence of phenolic precursors before committing the material to expensive downstream couplings (e.g., Wittig or reductive amination).

Structural Dissection for Spectroscopy

To accurately assign peaks, we must deconstruct the molecule into its vibrating components:

-

The Electrophilic Core: 5-Fluoro-substituted benzaldehyde.[1]

-

The Linker: Diaryl ether (Ar–O–Ar).

-

The Pendant Ring: 4-Bromophenyl group.[2]

Characteristic Peak Assignments (The Fingerprint)

The following table details the diagnostic vibrational modes. These values are derived from standard spectroscopic principles for diaryl ethers and halogenated aromatics.

| Functional Group | Frequency Region ( | Intensity | Vibrational Mode Assignment | Diagnostic Value |

| Aldehyde C-H | 2830–2810 & 2750–2720 | Weak/Med | Fermi Resonance Doublet . Coupling of fundamental C-H stretch with the first overtone of C-H bending.[3] | Critical. Distinguishes the aldehyde from ketones or esters. |

| Carbonyl (C=O) | 1690–1710 | Strong | C=O[4] Stretching. Lower frequency than aliphatic aldehydes due to conjugation with the benzene ring. | Confirms the integrity of the electrophilic handle. |